3-[(6-Chloropyridin-3-yl)methyl]-5,5-dimethylimidazolidine-2,4-dione
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Overview
Description
3-[(6-Chloropyridin-3-yl)methyl]-5,5-dimethylimidazolidine-2,4-dione is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a pyridine ring substituted with a chloro group and a dimethylimidazolidine-2,4-dione moiety, making it a unique and versatile molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including:
Condensation Reactions: Involving the reaction of 6-chloropyridine-3-carboxaldehyde with dimethylglyoxime under acidic conditions.
Reduction Reactions: Reduction of the corresponding nitrile or imine derivatives to form the final product.
Industrial Production Methods: Industrial production typically involves large-scale condensation reactions under controlled conditions to ensure high yield and purity. The use of catalysts and specific solvents can optimize the reaction conditions.
Types of Reactions:
Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or chromic acid.
Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst.
Substitution Reactions: Nucleophilic substitution reactions can occur at the chloro-substituted pyridine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a palladium catalyst
Substitution: Various nucleophiles such as amines or alcohols
Major Products Formed:
Oxidation Products: Various oxidized derivatives of the pyridine ring
Reduction Products: Reduced forms of the compound
Substitution Products: Substituted pyridine derivatives
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways:
Molecular Targets: Interacts with enzymes or receptors involved in biological processes.
Pathways: Involves pathways related to cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
6-Chloropyridine-3-boronic acid: Similar structure but different functional groups.
N-[(6-Chloropyridin-3-yl)methyl]methylamine: Similar pyridine ring but different substituents.
Properties
IUPAC Name |
3-[(6-chloropyridin-3-yl)methyl]-5,5-dimethylimidazolidine-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3O2/c1-11(2)9(16)15(10(17)14-11)6-7-3-4-8(12)13-5-7/h3-5H,6H2,1-2H3,(H,14,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEGIYMWYMTZNQL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)N(C(=O)N1)CC2=CN=C(C=C2)Cl)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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